7-硝基吲哚

描述

7-Nitroindoline is a unique chemical compound used in various scientific research . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 7-Nitroindoline involves multiple steps and can be quite challenging . For instance, one study demonstrated the synthesis of 7-Nitroindoline-S-thiocarbamates . Another study synthesized three nucleoside derivatives connecting N-acetyl-7-nitroindoline .Molecular Structure Analysis

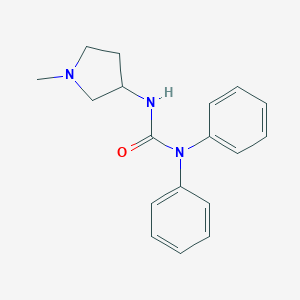

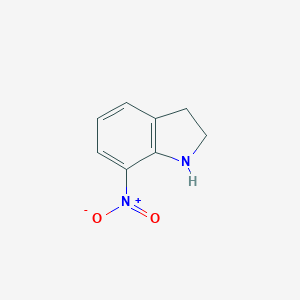

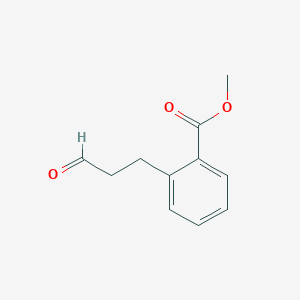

The molecular structure of 7-Nitroindoline is represented by the formula C8H8N2O2 . It has a molecular weight of 164.16 .Chemical Reactions Analysis

7-Nitroindoline has been found to undergo photolytic cleavage not only by a one-photon absorption mechanism but also by a two-photon absorption mechanism . Another study found that the acetyl group of a derivative of 7-Nitroindoline was photo-activated to form the deacetylated nitroso derivative .科学研究应用

Synthesis of Photoreactive Compounds

7-Nitroindoline serves as a core structure for synthesizing photoreactive compounds. These compounds are designed to change their chemical behavior upon exposure to light, which is useful in various light-controlled processes .

Neuroactive Amino Acid Derivatives

Derivatives of neuroactive amino acids with a photolabile nitroindolinyl group are effective for the sub-microsecond release of these amino acids in physiological solutions. This rapid release is crucial for studying neurotransmission and other fast biological processes .

Calcium Ion Chelators

7-Nitroindoline derivatives have been used to create caged calcium ion chelators. These chelators can be photolysed to release calcium ions quickly, which is essential for investigating the role of calcium in cellular processes .

Photolysis Studies

The photolysis behavior of 7-Nitroindoline compounds, such as their stability and reactivity under light, is a significant area of study. Understanding these properties helps in designing better photolabile groups for various applications .

Two-Photon Photolysis

7-Nitroindoline derivatives can undergo two-photon photolysis, which allows for more precise spatial control of the photolysis process. This is particularly useful in biological applications where targeted activation of a compound is required .

Photochemical Research

The photochemical properties of 7-Nitroindoline make it an interesting subject for fundamental research in photochemistry. Studies focus on how light energy can induce chemical changes in molecules, which has broader implications in fields like solar energy conversion and photodynamic therapy .

作用机制

Target of Action

7-Nitroindoline primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . The compound acts as a selective inhibitor of neuronal nitric oxide synthase (NOS-1), a key enzyme involved in the production of nitric oxide .

Mode of Action

7-Nitroindoline interacts with its targets through a process known as photocaging . As a photocleavable protecting group for carboxylic acids, 7-Nitroindoline can be efficiently removed by illumination with UV light . This light-induced release, or “uncaging”, allows for the controlled inhibition of caspases . The compound’s inhibitory activity is efficiently turned on after irradiation with light .

Biochemical Pathways

The biochemical pathways affected by 7-Nitroindoline involve the regulation of apoptosis. The compound’s interaction with caspases can prevent apoptosis in live cells upon light exposure . The photolysis of 7-Nitroindoline with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) .

Pharmacokinetics

The pharmacokinetics of 7-Nitroindoline involve its distribution, metabolism, and excretion. After administration, 7-Nitroindoline is widely distributed in the organs . The compound’s pharmacokinetic parameters, including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), are significantly increased when administered in pegylated nanoemulsions .

Result of Action

The molecular and cellular effects of 7-Nitroindoline’s action primarily involve the inhibition of apoptosis. By interacting with caspases and preventing their activity, 7-Nitroindoline can control cell death and potentially influence various diseases related to apoptosis .

Action Environment

The action of 7-Nitroindoline can be influenced by environmental factors such as light exposure. The compound’s inhibitory activity on caspases is activated upon irradiation with light . Therefore, the compound’s action, efficacy, and stability can be controlled spatially and temporally by manipulating light exposure.

安全和危害

未来方向

属性

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543976 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroindoline | |

CAS RN |

100820-43-7 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)